Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H22ClN3O2. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable tool in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl piperidine-1-carboxylate with a carbamimidoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is produced in bulk quantities and undergoes rigorous quality control to ensure consistency and purity. The final product is then packaged and distributed for research and industrial use .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism depends on the specific context and application of the compound[4][4].
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- Tert-butyl 2,4-dioxopiperidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride is unique due to its specific chemical structure and reactivity. It offers distinct advantages in terms of stability, solubility, and reactivity compared to similar compounds. These properties make it particularly valuable in research and industrial applications where precise control over chemical reactions is required .
Properties
Molecular Formula |
C11H22ClN3O2 |
---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
tert-butyl 2-carbamimidoylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H21N3O2.ClH/c1-11(2,3)16-10(15)14-7-5-4-6-8(14)9(12)13;/h8H,4-7H2,1-3H3,(H3,12,13);1H |
InChI Key |
SMUSASNRKJUNEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=N)N.Cl |
Origin of Product |
United States |
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